N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide
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Overview
Description
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide is a compound that features a piperidine ring, a cyanopyrimidine moiety, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyanopyrimidine moiety. The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors . The cyanopyrimidine moiety is often introduced via nucleophilic substitution reactions involving cyanopyrimidine derivatives . The final step involves the sulfonation of the piperidine derivative with methanesulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and yield. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanopyrimidine moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyrimidine moiety may act as a binding site, while the piperidine ring and methanesulfonamide group contribute to the compound’s overall activity and selectivity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.
Cyanopyrimidine Derivatives: Compounds like crizotinib and other kinase inhibitors feature the cyanopyrimidine moiety and are used in cancer therapy.
Uniqueness
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-16(20(2,18)19)11-4-3-7-17(9-11)12-14-6-5-10(8-13)15-12/h5-6,11H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDWXIYLNPRURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NC=CC(=N2)C#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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